N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is an organic compound with the molecular formula and a molecular weight of approximately 275.39 g/mol. This compound features a norbornene structure, which is a bicyclic compound, and contains two carboximide functional groups. Its unique structure provides specific chemical properties that are beneficial in various applications, particularly in organic synthesis and as a reagent in
The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high yields and purity .
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has several applications across different fields:
Studies on interaction mechanisms involving N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide primarily focus on its reactivity with other chemical species during synthetic processes. The interactions with various nucleophiles and electrophiles have been documented, showcasing its versatility as a coupling agent and reagent in organic chemistry.
Several compounds share structural similarities with N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. Notable examples include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-Hydroxy-5-norbornene-2,3-dicarboximide | Hydroxy derivative | Used as a coupling agent for peptide synthesis |
| 5-Norbornene-2,3-dicarboximide | Parent compound | Lacks the ethylhexyl group but shares core structure |
| MGK-264 (N-Octyl bicycloheptene dicarboximide) | Synergist | Commonly used in pesticide formulations |
The uniqueness of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide lies in its combination of the bulky ethylhexyl group with the reactive dicarboximide functionality. This configuration enhances its solubility and reactivity compared to similar compounds, making it particularly effective for specific applications such as organic synthesis and agrochemicals.
The compound is systematically named N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide under IUPAC rules, reflecting its bicyclic norbornene core (C₉H₉NO₂) and the 2-ethylhexyl substituent bonded to the imide nitrogen. Its registry includes over 20 synonyms, such as MGK 264, Octacide 264, and N-octyl bicycloheptenedicarboximide, which are widely used in industrial and regulatory contexts. The norbornene framework (bicyclo[2.2.1]hept-5-ene) and dicarboximide functional groups define its structural identity.
¹H NMR spectra (CDCl₃) exhibit distinct signals for the norbornene protons:
IR spectroscopy reveals carbonyl stretches at 1,770 cm⁻¹ (symmetric) and 1,710 cm⁻¹ (asymmetric), characteristic of dicarboximides. Raman spectra highlight skeletal vibrations of the norbornene ring at 1,200–1,400 cm⁻¹, while the 2-ethylhexyl chain contributes C-H stretches near 2,850–2,950 cm⁻¹.
Although X-ray data for this compound is sparse, related norbornene dicarboximides exhibit endo configurations with dihedral angles of 110–120° between the imide groups and the bicyclic framework. The 2-ethylhexyl chain adopts a staggered conformation to minimize steric strain.
The synthesis involves condensation of 2-ethylhexylamine with carbic anhydride (norbornene-2,3-dicarboxylic anhydride) in toluene at 80–100°C. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the imide. Catalytic bases like pyridine enhance yields (≥85%) by absorbing HCl byproducts.
Crude product is purified via recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate 4:1). Industrial-scale processes use fractional distillation under reduced pressure (2–5 mmHg) to isolate the compound as a colorless oil. Typical purity exceeds 98%.
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and NOₓ. Photolysis under UV light (λ = 254 nm) degrades the norbornene ring, forming ketones and imine byproducts.
MGK 264 enhances pyrethroid efficacy by inhibiting insect cytochrome P450 enzymes, which detoxify pesticides. At 0.1–1.0% concentrations, it reduces lethal doses (LD₅₀) of pyrethrins by 50–70%.
As a coupling agent, it minimizes racemization during DCC-mediated peptide bond formation by stabilizing active esters. This is critical for synthesizing enantiopure therapeutic peptides.
Approved by the EPA under HSR003300 with restrictions on agricultural runoff. The EU classifies it as an aquatic chronic hazard (H410).
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide exhibits distinctive solubility characteristics that are fundamental to its applications in polymeric systems. The compound demonstrates practically complete insolubility in water, with aqueous solubility limited to 15 mg/L at 25°C [1] [2] [3]. This low water solubility is attributed to the hydrophobic nature of the 2-ethylhexyl substituent combined with the rigid norbornene bicyclic structure and the imide functional groups.
| Property | Value | Reference |
|---|---|---|
| Melting Point | -20°C | Multiple sources [1] [2] [3] |
| Boiling Point (at 2 mmHg) | 158°C | Multiple sources [1] [2] [3] |
| Density | 1.05 g/cm³ | Multiple sources [1] [2] [3] |
| Vapor Pressure (at 25°C) | 0.002 Pa | Multiple sources [1] [2] [3] |
| Refractive Index | 1.5420 | Multiple sources [1] [2] [3] |
| Flash Point | 177°C | Multiple sources [1] [2] [3] |
| Log P (Octanol/Water) | 3.71 | Multiple sources [1] [2] [3] |
| pKa | -7.53 ± 0.20 | Multiple sources [1] [2] [3] |
| Henry's Law Constant | 2.85 × 10⁻⁷ atm·m³/mol | Estimated [4] |
| Water Solubility (at 25°C) | 15 mg/L | Multiple sources [1] [2] [3] |
The compound exhibits miscibility with most organic solvents, including petroleum oils and fluorinated hydrocarbons . This broad solubility profile in organic media is particularly important for its incorporation into polymeric matrices. The compound shows slight solubility in chloroform, dimethyl sulfoxide, and methanol [2] [3], which facilitates its use in various polymerization processes. The octanol-water partition coefficient (log P) of 3.71 indicates significant lipophilicity, confirming its preference for organic phases over aqueous environments [1] [2] [3].
The vapor pressure of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide at 25°C is reported as 0.002 Pa (1.84 × 10⁻⁵ torr) [1] [2] [3] [6], classifying it as a semi-volatile compound. This low vapor pressure indicates limited volatilization under ambient conditions, which has significant implications for its environmental fate and transport behavior.
| Parameter | Value | Reference |
|---|---|---|
| Soil Organic Carbon Partition Coefficient (Koc) | 839 L·kg⁻¹ | EPA assessment [7] |
| Bioconcentration Factor (BCF) | 130 | Estimated [8] |
| Aerobic Soil Metabolism Half-life | 346 days | EPA assessment [7] |
| Anaerobic Soil Metabolism Half-life | 211 days | EPA assessment [6] |
| Atmospheric Degradation Half-life | 1.4 hours | EPA assessment [6] |
| Soil Photolysis Half-life | 177 days | EPA assessment [6] |
| Mobility Classification | Moderately mobile | EPA assessment [7] |
| Persistence Classification | Persistent | EPA assessment [7] |
The Henry's Law constant of 2.85 × 10⁻⁷ atm·m³/mol indicates minimal propensity for volatilization from water surfaces [4] [6]. The soil organic carbon partition coefficient (Koc) of 839 L·kg⁻¹ suggests moderate mobility in soil systems [7]. The compound demonstrates persistence in environmental matrices, with an aerobic soil metabolism half-life of 346 days and an anaerobic soil metabolism half-life of 211 days [7] [6].
When released to the atmosphere, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide undergoes rapid degradation with a half-life of approximately 1.4 hours due to reaction with hydroxyl radicals and ozone [6]. This rapid atmospheric degradation contrasts with its persistence in soil and aquatic environments, where it remains stable to hydrolysis and direct photolysis [6].
The incorporation of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide into polymeric matrices through ring-opening metathesis polymerization creates materials with exceptional thermal properties. The structural features of the compound, particularly the rigid norbornene bicyclic framework and the imide functional groups, contribute significantly to the thermal stability of the resulting polymers.
| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Poly(N-phenyl-norbornene-dicarboximide) | 150-180 | 400-450 | Literature [9] [10] |
| Poly(N-4-thiophenyl-norbornene-dicarboximide) | 225 | 409 | Literature [11] |
| Poly(N-2,2,6,6-tetramethylpiperidyl-norbornene-dicarboximide) | 151 | 415 | Literature [12] |
| Poly(N-4-hydroxyphenyl-norbornene-dicarboximide) | 225 | 400-450 | Literature [12] |
| Poly(N-pentafluorophenyl-norbornene-dicarboximide) | 193 | 425 | Literature [12] |
| Poly(carbazole-functionalized norbornene-dicarboximide) | 117 | 300-400 | Literature [13] |
The glass transition temperatures of polynorbornene dicarboximides vary significantly depending on the nature of the N-substituent. Polymers with aromatic substituents such as thiophenyl and hydroxyphenyl groups exhibit higher glass transition temperatures (225°C) compared to those with aliphatic substituents [11] [12]. This enhancement is attributed to the restricted rotation of the aromatic rings and increased intermolecular interactions through π-π stacking [9].
The thermal decomposition temperatures of these polymers consistently exceed 400°C, demonstrating exceptional thermal stability [11] [12]. The decomposition process typically involves the breakdown of the imide bonds and the polymer backbone, with the onset temperatures ranging from 409°C to 425°C for various substituted derivatives [11] [12]. The high thermal stability is attributed to the rigid norbornene structure and the thermally stable imide linkages [13].
The mechanical properties of polynorbornene dicarboximides are strongly influenced by the chemical structure of the N-substituent and the degree of chain packing. The rigid norbornene backbone provides inherent stiffness, while the nature of the pendant groups affects the overall mechanical performance.
| Polymer Type | Elastic Modulus (MPa) | Tensile Strength (MPa) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| Poly(N-2,2,6,6-tetramethylpiperidyl-norbornene-dicarboximide) | 1220 | 45.0 | 1.15-1.25 | Literature [12] |
| Poly(N-pentafluorophenyl-norbornene-dicarboximide) | 1226 | 48.7 | 1.35-1.45 | Literature [12] |
| Poly(N-4-thiophenyl-norbornene-dicarboximide) | Not reported | Not reported | Higher than methylthio analogs | Literature [11] |
| Poly(N-methyl-substituted phenyl-norbornene-dicarboximide) | Variable with substitution | Variable with substitution | Variable with substitution | Literature [9] |
The elastic modulus values for polynorbornene dicarboximides typically range from 1200 to 1300 MPa, indicating high stiffness characteristics [12]. The tensile strength values range from 45 to 49 MPa, demonstrating good mechanical performance [12]. The presence of fluorine atoms in the pendant groups increases both the elastic modulus and tensile strength, likely due to enhanced chain stiffness and improved intermolecular interactions [12].
The viscoelastic behavior of these polymers is characterized by their glass transition temperatures and the associated α-relaxation processes. Dynamic mechanical analysis reveals that the α-transition temperature follows the same trend as the glass transition temperature, with aromatic pendant groups producing higher transition temperatures than aliphatic substituents [12].
The density of polynorbornene dicarboximides varies with the nature of the pendant groups, with fluorinated derivatives exhibiting higher densities (1.35-1.45 g/cm³) compared to non-fluorinated analogs (1.15-1.25 g/cm³) [12]. This increase in density is attributed to the higher atomic mass of fluorine and improved chain packing efficiency [12].
Acute Toxic